molecular formula C23H26N2O4 B11605046 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No.: B11605046
M. Wt: 394.5 g/mol
InChI Key: UQWSVJQDAOICJZ-UHFFFAOYSA-N
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Description

5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of pyrroloisoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrroloisoxazole core with various substituents, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyrroloisoxazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a nitrile oxide and an alkyne or alkene.

    Introduction of Substituents: The butyl, methoxyphenyl, and methylphenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.

    Final Cyclization and Functionalization: The final steps may involve cyclization and functionalization to achieve the desired dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione structure.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for each step.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-butyl-3-(4-hydroxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
  • 5-butyl-3-(4-chlorophenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
  • 5-butyl-3-(4-nitrophenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Uniqueness

The uniqueness of 5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

5-butyl-3-(4-methoxyphenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H26N2O4/c1-4-5-14-24-22(26)19-20(16-10-12-17(28-3)13-11-16)25(29-21(19)23(24)27)18-9-7-6-8-15(18)2/h6-13,19-21H,4-5,14H2,1-3H3

InChI Key

UQWSVJQDAOICJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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